methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Overview
Description
Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the bromination of a pyrazolo[3,4-b]pyridine precursor. One common method starts with 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is then subjected to various protective group strategies and coupling reactions to introduce the trityl and ester functionalities .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazolo[3,4-b]pyridine core.
Coupling Reactions: The trityl group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Scientific Research Applications
Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound can inhibit or modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents.
Indole Derivatives: These compounds have a similar heterocyclic structure and are also studied for their biological activities
Uniqueness
Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its bromine and trityl groups, in particular, make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
methyl 5-bromo-1-tritylpyrazolo[3,4-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN3O2/c1-33-26(32)24-23-17-22(28)18-29-25(23)31(30-24)27(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVMTXMFSAEYEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C=C(C=N2)Br)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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